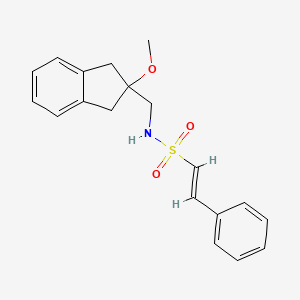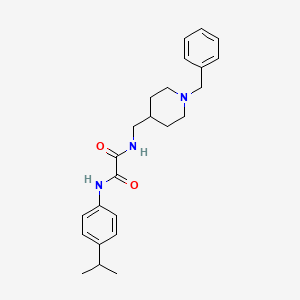
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Preservatives in Foods, Drugs, and Cosmetics
Methyl paraben, a compound structurally related to benzoates, has been extensively studied for its use as a stable, non-volatile antimicrobial preservative in foods, drugs, and cosmetics for over 50 years. It is known for its practically non-toxic nature and lack of accumulation in the body. Its mechanism of action may involve mitochondrial failure dependent on induction of membrane permeability transition. Despite its widespread use, parabens have been implicated in cases of contact sensitivity associated with cutaneous exposure (Soni, Taylor, Greenberg, & Burdock, 2002).
Environmental Fate and Behavior of Parabens
Parabens, including methyl and propyl parabens, are recognized for their role as preservatives and have been the subject of environmental studies due to their ubiquity in surface water and sediments. These studies highlight the biodegradability of parabens and their persistence at low concentration levels in effluents of wastewater treatment plants. The environmental impact of parabens, particularly their role as weak endocrine disrupter chemicals, underscores the importance of understanding their occurrence, fate, and behavior in aquatic environments (Haman, Dauchy, Rosin, & Munoz, 2015).
Anticorrosive Properties of Quinoline Derivatives
Quinoline and its derivatives, which share structural features with pyridine-based compounds, are noted for their anticorrosive properties. These compounds effectively adsorb and form stable chelating complexes with surface metallic atoms, making them valuable in the protection against metallic corrosion. This review provides an overview of the use of quinoline derivatives as anticorrosive materials, highlighting their significance in green corrosion inhibitors and their potential applications in corrosion protection (Verma, Quraishi, & Ebenso, 2020).
Environmental and Pharmacological Significance of Benzoic Acid Derivatives
The interaction of metals with biologically important ligands, such as benzoic and 2-hydroxybenzoic acids, has been extensively reviewed. These studies emphasize the impact of metals on the electronic systems of these compounds, offering insights into their reactivity, stability, and potential applications in medicinal chemistry and environmental science. Understanding the influence of metals on such compounds can aid in predicting their behavior in biological and ecological contexts (Lewandowski, Kalinowska, & Lewandowska, 2005).
Eigenschaften
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c1-8-7-11(12(16(19)20)13(17)15-8)22-14(18)9-5-3-4-6-10(9)21-2/h3-7H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDZJWXTGUYGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2612930.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxolane-3-carboxamide](/img/structure/B2612934.png)
![2,3-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2612937.png)
![N-[dibutoxyphosphoryl-(2-fluorophenyl)methyl]aniline](/img/structure/B2612938.png)






![Tert-butyl 4-methyl-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate](/img/structure/B2612949.png)

![2-[(2-Bromophenyl)methyl]-3-methylbutanoic acid](/img/structure/B2612952.png)